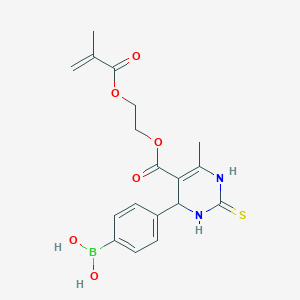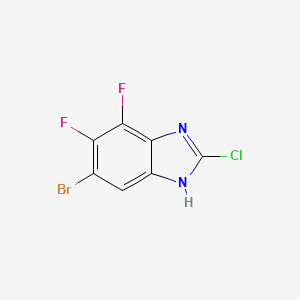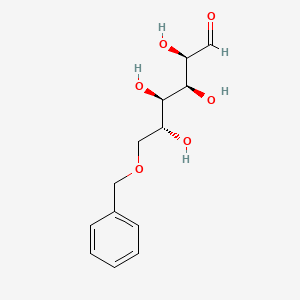
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phenylmethoxyhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-Benzyl-D-glucose is a derivative of D-glucose where the hydroxyl group at the sixth carbon atom is replaced by a benzyl group. This modification is often used in carbohydrate chemistry to protect the hydroxyl group during various synthetic transformations. The benzyl group can be selectively removed under specific conditions, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Benzyl-D-glucose typically involves the selective protection of the hydroxyl group at the sixth position of D-glucose. One common method is the benzylation of 1-O-protected glucose derivatives using sodium hydride (NaH) and benzyl bromide (BnBr) in dimethylformamide (DMF) at room temperature . The reaction conditions can vary, but the use of an excess of sodium hydride and benzyl bromide is often necessary to achieve high yields.
Industrial Production Methods
Industrial production methods for 6-O-Benzyl-D-glucose are not well-documented in the literature. the principles of selective protection and deprotection of hydroxyl groups in carbohydrates are widely applied in the pharmaceutical and chemical industries. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
6-O-Benzyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group at the sixth position can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl group can be removed through hydrogenation to regenerate the hydroxyl group.
Substitution: The benzyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) reagents and DMSO-based systems.
Substitution: Nucleophilic substitution reactions often use sodium hydride (NaH) and benzyl bromide (BnBr) in DMF.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: D-glucose.
Substitution: Various benzyl-protected derivatives depending on the nucleophile used.
科学的研究の応用
6-O-Benzyl-D-glucose has several applications in scientific research:
作用機序
The mechanism of action of 6-O-Benzyl-D-glucose primarily involves its role as a protected intermediate in synthetic chemistry. The benzyl group serves as a protecting group for the hydroxyl group at the sixth position, allowing for selective reactions at other positions on the glucose molecule. The benzyl group can be removed under specific conditions, such as hydrogenation, to regenerate the free hydroxyl group .
類似化合物との比較
Similar Compounds
6-O-Benzoyl-D-glucose: Similar to 6-O-Benzyl-D-glucose but with a benzoyl group instead of a benzyl group.
6-O-Toluoyl-D-glucose: Contains a toluoyl group at the sixth position.
6-O-Trityl-D-glucose: Features a trityl group as the protecting group.
Uniqueness
6-O-Benzyl-D-glucose is unique due to the specific properties of the benzyl group, which can be selectively removed under mild conditions. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of hydroxyl groups in carbohydrates .
特性
分子式 |
C13H18O6 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phenylmethoxyhexanal |
InChI |
InChI=1S/C13H18O6/c14-6-10(15)12(17)13(18)11(16)8-19-7-9-4-2-1-3-5-9/h1-6,10-13,15-18H,7-8H2/t10-,11+,12+,13+/m0/s1 |
InChIキー |
HPOAPWNPKAETIW-UMSGYPCISA-N |
異性体SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)COCC(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


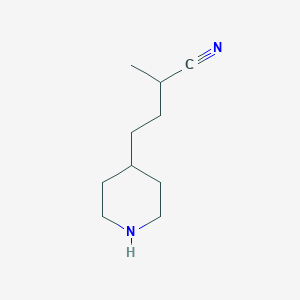
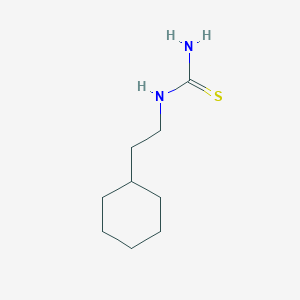

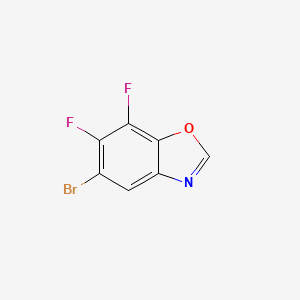
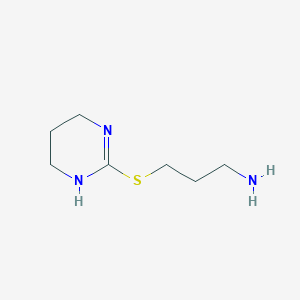
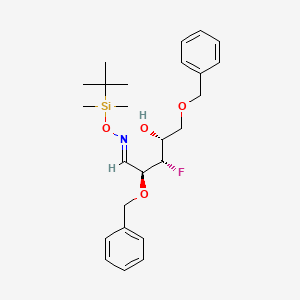


![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
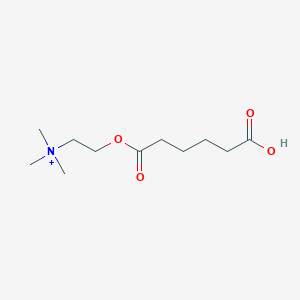
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate](/img/structure/B15205459.png)
